2-(烯丙氧基)-5-溴苯甲醛

描述

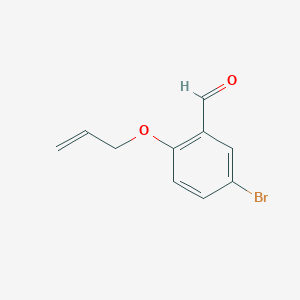

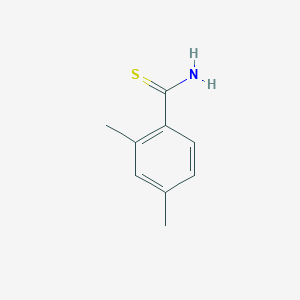

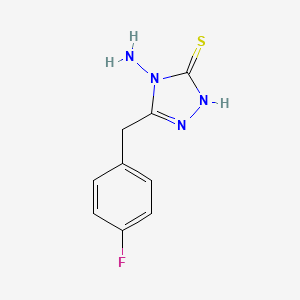

2-(Allyloxy)-5-bromobenzaldehyde is a compound that can be considered a derivative of benzaldehyde with an allyloxy substituent at the second position and a bromine atom at the fifth position on the benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, as it contains functional groups that can undergo various chemical reactions.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 2-(allyloxy)-5-bromobenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, followed by a deprotection step to yield the desired brominated aldehydes . Additionally, the synthesis of 2-allyloxy-3-methoxybenzaldehyde, a compound with a similar substitution pattern, has been reported, which could potentially be modified to synthesize 2-(allyloxy)-5-bromobenzaldehyde .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes has been studied, revealing that the bromine atom can significantly deviate from the plane of the benzene ring, and the aldehyde group can be twisted . This deviation and twisting can affect the reactivity and physical properties of the compound. The presence of the allyloxy group would likely introduce additional steric and electronic effects, influencing the overall molecular conformation.

Chemical Reactions Analysis

2-(Allyloxy)-5-bromobenzaldehyde can be expected to participate in various chemical reactions due to the presence of the aldehyde and bromine functional groups. For instance, 2-bromobenzaldehydes have been used in the synthesis of 1-aryl-1H-indazoles , and in a one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols . The allyloxy group itself can be involved in reactions typical of ethers and alkenes, such as nucleophilic substitutions or allylic rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes and their derivatives can be influenced by the substituents on the benzene ring. For example, the introduction of a bromine atom to 2,3-dimethoxybenzaldehyde has been shown to affect the compound's linear and nonlinear optical properties, as well as its kinetic stability . The presence of an allyloxy group in 2-(allyloxy)-5-bromobenzaldehyde would also contribute to its physical properties, such as solubility and melting point, and could potentially enhance its reactivity in certain chemical reactions.

科学研究应用

1. Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline

- Summary of Application: This compound is used in a four-step protocol to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol .

- Methods of Application: The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .

- Results or Outcomes: The successful synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline was reported .

2. Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one

- Summary of Application: This compound is used in the study of the mechanism of the Intramolecular Diels–Alder (IMDA) reaction .

- Methods of Application: The bond breaking/forming events along the IMDA reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one have been revealed within bonding evolution theory (BET) at the density functional theory level .

- Results or Outcomes: The analysis of the results finds that this rearrangement can proceed along three alternative reaction pathways (a–c). Paths a and b involve two steps, while path c is a one-step process .

3. Synthesis of Antiviral Pyrimidines

- Summary of Application: This compound is used in the synthesis of antiviral pyrimidines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The successful synthesis of antiviral pyrimidines was reported .

4. Preparation and Electrical Properties of 4-allyloxy-2-hydroxybenzophenone Grafted Polypropylene

- Summary of Application: This compound is used in the preparation of 4-allyloxy-2-hydroxybenzophenone grafted polypropylene, which is considered a promising material for eco-friendly high-voltage direct current (HVDC) cable insulation .

- Methods of Application: The compound was grafted onto polypropylene via melt grafting to improve its electrical properties . The effects of several reaction variables were studied, and the optimal grafting conditions were determined .

- Results or Outcomes: The grafted polypropylene effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .

5. Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one

- Summary of Application: This compound is used in the study of the mechanism of the Intramolecular Diels–Alder (IMDA) reaction .

- Methods of Application: The bond breaking/forming events along the IMDA reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one have been revealed within bonding evolution theory (BET) at the density functional theory level .

- Results or Outcomes: The analysis of the results finds that this rearrangement can proceed along three alternative reaction pathways .

6. Synthesis and Drug Delivery Application of Thermo- and pH-Sensitive Materials

- Summary of Application: This compound is used in the synthesis of thermo- and pH-sensitive materials for drug delivery applications .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The successful synthesis of thermo- and pH-sensitive materials for drug delivery applications was reported .

未来方向

属性

IUPAC Name |

5-bromo-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVUMFXVQDVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366788 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)-5-bromobenzaldehyde | |

CAS RN |

40359-62-4 | |

| Record name | 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)